molecular formula C13H13NO3 B14152192 2-(hexa-2,4-dienoylamino)benzoic Acid CAS No. 62749-72-8

2-(hexa-2,4-dienoylamino)benzoic Acid

Cat. No.: B14152192
CAS No.: 62749-72-8
M. Wt: 231.25 g/mol
InChI Key: IGQZJHOQJUCQRT-UHFFFAOYSA-N
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Description

2-(Hexa-2,4-dienoylamino)benzoic acid (CAS: 339099-20-6) is a benzoic acid derivative featuring a hexa-2,4-dienoyl group attached via an amide linkage at the ortho position of the aromatic ring. The compound combines a conjugated diene system with a carboxylic acid functional group, which may confer unique chemical reactivity and biological activity. Its structure (Figure 1) is characterized by:

This compound has been identified in medicinal chemistry research, though its specific applications remain under investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62749-72-8

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(hexa-2,4-dienoylamino)benzoic acid

InChI

InChI=1S/C13H13NO3/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17)

InChI Key

IGQZJHOQJUCQRT-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexa-2,4-dienoylamino)benzoic Acid typically involves the reaction of hexa-2,4-dienoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(hexa-2,4-dienoylamino)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(hexa-2,4-dienoylamino)benzoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(hexa-2,4-dienoylamino)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para-Substituted Analogues

4-(Hexa-2,4-dienamido)benzoic acid (CAS: 945155-13-5) differs only in the substitution position of the dienoylamino group (para instead of ortho). Key distinctions include:

  • Synthetic accessibility : Para-substituted benzoic acids are often easier to functionalize due to fewer steric constraints during coupling reactions .

Functional Group Variations

2-Acetylamino Benzoic Acid Derivatives

Compounds like 2-(acetylamino)benzoic acid methyl ester (Av7, ) replace the dienoyl group with an acetyl moiety. Differences include:

  • Reduced conjugation : The acetyl group lacks the conjugated diene system, diminishing electron-withdrawing effects and reactivity.
  • Biological activity : These derivatives exhibit anti-tumor activity against gastric, liver, and lung cancer cell lines, suggesting that the amide linkage itself may contribute to bioactivity .
Sulfonated and Hydroxylated Derivatives
  • 4-(Sulfooxy)benzoic acid () and 4-hydroxybenzoic acid () feature sulfonate or hydroxyl groups instead of the dienoylamino substituent. These groups enhance hydrophilicity and acidity (pKa ~1.5–2.5 for sulfonated derivatives), making them suitable for applications in drug solubility modification .

Azo-Linked Benzoic Acids

Compounds like Methyl Red (o-((p-(dimethylamino)phenyl)azo)benzoic acid, ) incorporate an azo group (–N=N–). Key contrasts:

  • Chromophoric properties : Azo derivatives are intensely colored and used as pH indicators or dyes.
  • Stability : The azo linkage is prone to reduction under biological conditions, limiting therapeutic utility compared to stable amide bonds .

Structural and Functional Data Table

Compound Name Substituent Position Functional Groups CAS Number Key Properties/Biological Activity
2-(Hexa-2,4-dienoylamino)benzoic Acid Ortho Benzoic acid, dienoylamino 339099-20-6 Conjugated diene; potential bioactivity
4-(Hexa-2,4-dienamido)benzoic Acid Para Benzoic acid, dienoylamino 945155-13-5 Improved solubility
2-Acetylamino benzoic acid methyl ester Ortho Acetylamino, methyl ester Not reported Anti-tumor activity (AGS, HepG2, A549)
4-Hydroxybenzoic acid Para Hydroxyl, carboxylic acid 99-96-7 pKa ~4.5; preservative applications
Methyl Red Ortho Azo, dimethylamino 493-52-7 pH indicator (red at pH <4.4)

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